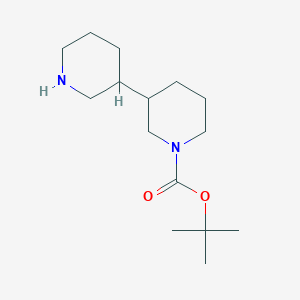

Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-piperidin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-5-7-13(11-17)12-6-4-8-16-10-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMSLOWWMDXQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251018-66-2 | |

| Record name | tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Chemistry

- Intermediate in Synthesis : Tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.

Biological Research

- Enzyme Inhibition Studies : The compound is instrumental in studying piperidine-based enzyme inhibitors, particularly those targeting neurological pathways. Its structural similarity to biologically active molecules allows researchers to explore its effects on enzyme activity.

- Receptor Binding Studies : Due to its piperidine rings, the compound can interact with various receptors, making it a candidate for studies related to receptor binding and modulation.

Medicinal Applications

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound for treating neurological disorders. Its mechanism of action involves interaction with specific molecular targets, modulating their activity, which could lead to potential drug development.

- Drug Development : The compound has been investigated for its role as a synthetic intermediate in the development of drugs aimed at treating conditions such as Alzheimer's disease. Its ability to form stable interactions with target proteins is crucial for developing effective therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated that this compound effectively inhibits specific enzymes involved in neurotransmitter regulation, suggesting potential for treating mood disorders. |

| Study 2 | Receptor Interaction | Found that the compound binds selectively to certain receptors implicated in pain pathways, indicating its potential use in pain management therapies. |

| Study 3 | Drug Development | Investigated as a precursor for synthesizing novel compounds targeting Alzheimer's disease; showed promising results in preliminary trials regarding cognitive function improvement. |

Mechanism of Action

The exact mechanism of action of Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate with structurally analogous compounds, focusing on substituent effects, physical properties, and bioactivity.

Structural Modifications and Substituent Effects

Key Observations:

- Tetrazole Derivatives : The introduction of a tetrazole group (as in ) confers antidiabetic activity (IC₅₀ = 7.12 µM) due to its carboxylic acid bioisostere properties, unlike the parent compound.

- Fluorinated Analogues : Fluorine substitution (e.g., 4-fluorostyryl in ) enhances metabolic stability and electronic effects, making these derivatives suitable for imaging probes.

- Hydroxyethyl Derivatives: The hydroxyethyl group in improves aqueous solubility (melting point: 89–91°C) compared to the oily consistency of non-polar analogues.

Physical and Chemical Properties

Key Observations:

Biological Activity

Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate, with the CAS number 1251018-66-2, is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine structure, which is common in various pharmacologically active substances. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is . The compound is characterized by the following structural attributes:

- IUPAC Name : tert-butyl [3,3'-bipiperidine]-1-carboxylate

- Molecular Weight : 256.40 g/mol

- Physical Form : Oil

- Purity : 95%

Pharmacological Potential

This compound has shown promise in various biological assays, particularly in its interactions with neurotransmitter systems. Its structure suggests potential activity as a modulator of central nervous system (CNS) functions due to the presence of the piperidine moiety.

Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant-like effects. For instance, derivatives of piperidine have been studied for their ability to influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cell lines. Preliminary findings indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Data Table: Biological Activity Overview

Case Study: Piperidine Derivatives in Antidepressant Research

A study published in Journal of Medicinal Chemistry examined various piperidine derivatives, including those structurally similar to this compound. The research highlighted their potential as serotonin reuptake inhibitors, indicating a pathway for developing new antidepressants based on this scaffold .

Research Findings: Antimicrobial Activity Profiling

Another research effort focused on profiling the antimicrobial activities of piperidine-based compounds. The study found that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting that this compound could be further explored for its antimicrobial potential .

Preparation Methods

Formation of Piperidine Intermediates

- The synthesis starts with commercially available piperidine derivatives or 3-substituted piperidines.

- The introduction of the second piperidine ring at the 3-position is typically achieved via nucleophilic substitution or reductive amination reactions.

- Reaction conditions favor polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reactivity.

- Temperatures are generally maintained between 0°C and room temperature to minimize side reactions.

Introduction of the tert-Butyl Carbamate (Boc) Protecting Group

- The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) as the reagent.

- The reaction is carried out under basic conditions, commonly with triethylamine (Et3N) as the base.

- Catalysts such as 4-dimethylaminopyridine (DMAP) can be added to improve reaction rates and yields.

- Temperature control (0–25°C) is critical to avoid decomposition or side reactions.

- Reaction time typically ranges from 4 to 6 hours.

Purification

- Post-reaction, purification is performed using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).

- Recrystallization may be employed for further purity enhancement.

- Purity is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Industrial Production Considerations

- Industrial synthesis follows the laboratory synthetic route but is optimized for scale-up.

- Continuous flow reactors and automated synthesis platforms are used to improve efficiency and reproducibility.

- Stringent quality control measures, including chromatographic purity and spectroscopic characterization, are applied.

- Purification at scale often involves crystallization techniques to reduce solvent use and cost.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Piperidine Intermediate Formation | Piperidine derivatives, aldehydes/ketones (for reductive amination) | DCM, THF | 0–25 | 2–5 | Use of reducing agents like NaBH3CN |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DMAP (catalyst) | DCM | 0–25 | 4–6 | DMAP enhances yield and rate |

| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | Variable | Gradient elution recommended |

Research Findings and Optimization Strategies

- Yield Improvement: Using 1.2 equivalents of Boc₂O and catalytic DMAP has been shown to increase yields by 10–15% compared to reactions without DMAP.

- Reaction Efficiency: Maintaining low temperatures (0–5°C) during Boc protection minimizes side reactions, improving purity.

- Solvent Effects: Polar aprotic solvents such as DCM provide better solubility of intermediates and reagents, leading to more complete reactions.

- Purification: Gradient elution chromatography effectively separates the desired product from side products and unreacted starting materials.

Q & A

Q. What are the recommended methods for synthesizing Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate?

Synthesis involves multi-step reactions, including alkylation, Boc (tert-butoxycarbonyl) protection, and functional group modifications. A typical approach starts with piperidine derivatives, where the tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Subsequent steps may include coupling with other moieties (e.g., fluorophenyl or trifluoroacetamido groups) under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature, and pH are optimized to enhance yield and purity. Monitoring via chromatography (HPLC or GC) ensures intermediate quality .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

- NMR spectroscopy (1H and 13C) to identify functional groups and substitution patterns.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography using software like SHELX to resolve 3D conformation, which is critical for understanding interactions with biological targets. For example, crystallographic data can reveal how the piperidine ring’s stereochemistry influences binding affinity .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Respiratory protection may be required if airborne particulates are generated.

- Ventilation: Use a fume hood to minimize inhalation risks.

- Emergency Measures: Ensure eyewash stations and safety showers are accessible.

- Storage: Keep in a cool, dry place, away from oxidizing agents. Safety data for analogous piperidine derivatives highlight acute toxicity risks (Category 4 for oral/dermal/inhalation), necessitating strict handling protocols .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Reaction Optimization: Adjust solvent systems (e.g., switch from DMF to dichloromethane for Boc protection) and temperature (e.g., 80–100°C for coupling reactions).

- Purification Techniques: Use column chromatography with gradients tailored to polarity differences or recrystallization for high-purity isolates.

- Analytical Monitoring: Employ real-time HPLC or GC to track intermediates and byproducts. For example, reducing reaction time for amidation steps minimizes decomposition .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized Assays: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

- Purity Validation: Use HPLC-MS to confirm compound integrity, as impurities (e.g., de-Boc byproducts) may skew results.

- Mechanistic Studies: Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out off-target effects. Comparative analysis with structural analogs (e.g., trifluoroacetamido vs. bromophenyl derivatives) clarifies substituent-specific activity .

Q. What role do substituents play in modulating the compound’s interaction with biological targets?

- Electronic Effects: Fluorine atoms or trifluoromethyl groups enhance binding via hydrophobic interactions or electron-withdrawing effects, as seen in analogs with improved enzyme inhibition .

- Steric Considerations: Bulky tert-butyl groups may restrict conformational flexibility, altering receptor fit. Molecular docking studies paired with structure-activity relationship (SAR) analysis can identify critical binding motifs. For example, replacing pyridinyl with phenyl groups reduces affinity for certain kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.